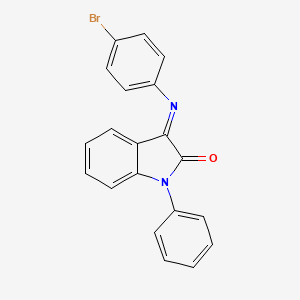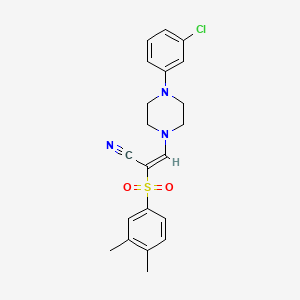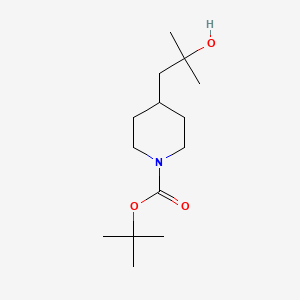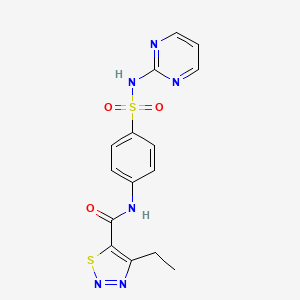
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride, also known as TPCK, is a chemical compound that has been widely used in scientific research for its ability to inhibit serine proteases. TPCK is a potent inhibitor of trypsin, chymotrypsin, and other proteases that play a critical role in many biological processes.
Mécanisme D'action
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride works by irreversibly binding to the active site of serine proteases, preventing them from carrying out their normal physiological functions. The sulfonyl fluoride group of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride reacts with the serine residue in the active site of the protease, forming a covalent bond that blocks the enzyme's activity. 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is highly specific for serine proteases, making it an ideal tool for studying the role of these enzymes in various biological processes.
Biochemical and Physiological Effects
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride inhibits the activity of trypsin, chymotrypsin, and other serine proteases, leading to a decrease in the proteolytic activity of these enzymes. In vivo, 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride has been shown to reduce inflammation and tissue damage in animal models of disease, suggesting that it may have therapeutic potential for a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is its high specificity for serine proteases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is also highly reactive and can bind to other proteins and molecules, leading to non-specific effects. Additionally, 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a potent inhibitor of serine proteases, which can make it difficult to study the physiological effects of these enzymes in vivo.
Orientations Futures
There are many potential future directions for research on 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride and its applications. One area of interest is the development of more specific and potent inhibitors of serine proteases that can be used to study their role in disease. Another area of interest is the development of new therapies based on the inhibition of serine proteases, particularly for diseases such as cancer and inflammation. Finally, there is a need for further research into the biochemical and physiological effects of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride and other serine protease inhibitors, in order to better understand their potential therapeutic applications.
Méthodes De Synthèse
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is synthesized by reacting thiazolidine-4-carboxylic acid with piperazine in the presence of thionyl chloride. The resulting intermediate is then reacted with sulfonyl fluoride to yield 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride. The synthesis of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride has been used extensively in scientific research as a tool to study the role of serine proteases in various biological processes. Serine proteases are involved in many physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. By inhibiting the activity of these proteases, 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride can help researchers better understand the mechanisms underlying these processes and develop new therapies for diseases.
Propriétés
IUPAC Name |
4-(1,3-thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S2/c9-17(14,15)12-3-1-11(2-4-12)8(13)7-5-16-6-10-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNBHPSTZLFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CSC=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)




![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)


![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)


![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)
